![molecular formula C30H20N2 B1457222 9-Phenyl-9H,9'H-[3,3']bicarbazolyl CAS No. 1060735-14-9](/img/structure/B1457222.png)

9-Phenyl-9H,9'H-[3,3']bicarbazolyl

Vue d'ensemble

Description

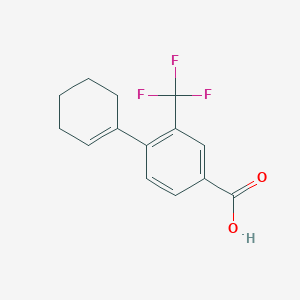

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is an organic compound with the molecular formula C30H20N2 . It has an average mass of 408.493 Da and a monoisotopic mass of 408.162659 Da . It is used as an intermediate in the synthesis of electronic materials, particularly in the production of organic electroluminescent materials for OLED display screens .

Synthesis Analysis

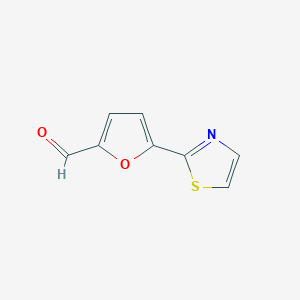

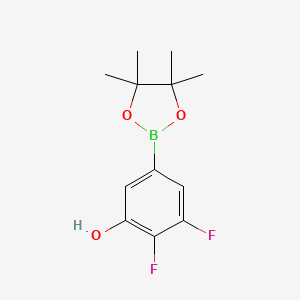

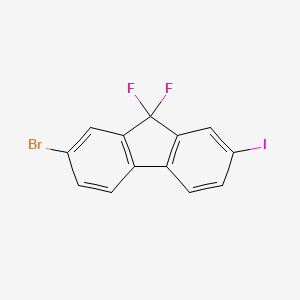

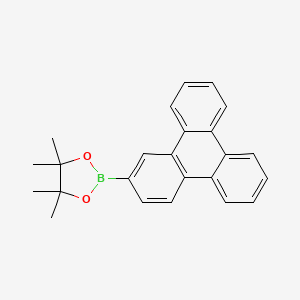

The synthesis of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl involves several steps. One method involves the reaction of 9-phenyl-3,3’-bicarbazolyl with 1-bromo-2-fluorobenzene in the presence of cesium carbonate . The mixture is heated and stirred at 170 °C for 24 hours under an argon atmosphere .Molecular Structure Analysis

The molecular structure of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl includes a bicarbazole unit with a phenyl group attached . The structure is characterized by the presence of two carbazole units linked through a carbon-carbon bond at the 9-position .Chemical Reactions Analysis

The chemical reactions involving 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are primarily associated with its use as an intermediate in the synthesis of electronic materials . It can undergo various reactions to form different compounds, which can be used in OLED series, such as Thiophene series, Fluorene series, Boronic Acid series, and so on .Physical And Chemical Properties Analysis

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has a predicted boiling point of 685.6±37.0 °C and a predicted density of 1.23±0.1 g/cm3 . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Applications De Recherche Scientifique

Organic Electroluminescent Elements

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl: is a significant player in the field of organic electroluminescent (EL) elements. Its structure, featuring two carbazole rings linked by a phenyl group, imparts excellent hole transport capabilities. This makes it an ideal phosphorescence host material in organic light-emitting diodes (OLEDs). The compound is particularly valuable in phosphorescent organic EL devices, where it contributes to high efficiency and durability .

OLED Display Technology

In the realm of OLED display technology, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl serves as a crucial intermediate for synthesizing electronic materials. Its role in the fabrication of OLED screens is pivotal due to its electroluminescent properties, which are harnessed to create vibrant displays with high luminous efficiency .

Hole-Transport Layer Construction

The compound is utilized within the hole-transport layer of EL devices. This layer is essential for the movement of charge carriers between electrodes, ensuring the efficient operation of the device. The unique electronic properties of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl facilitate optimal hole transport, which is critical for the performance of EL elements .

Synthesis of Organic Electronics

The synthesis process of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is designed to be suitable for industrial production. Its high yield and simplicity in post-processing make it a valuable building block in organic synthesis and materials science, contributing to the advancement of organic electronics .

Photophysical Property Research

Research into the photophysical properties of compounds like 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is crucial for understanding their behavior and interactions with other molecules. This compound’s structure allows for detailed investigation into its electronic environment and its influence on radiative efficiency, which is vital for developing new luminophores .

Advanced Lighting Technologies

The development of advanced lighting technologies benefits from the properties of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl . Its stability as thin films and its ability to confine triplet excitons make it a promising material for creating highly efficient and durable lighting solutions .

Mécanisme D'action

Target of Action

The primary target of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is the organic electroluminescent (EL) elements, particularly in phosphorescent organic electroluminescent devices . It is used as an intermediate to synthesize electronic materials, such as OLED .

Mode of Action

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is utilized within the hole-transport layer, a crucial component of the device. This layer, intercalated between a pair of electrodes, plays a pivotal role in facilitating the movement of charge carriers, ensuring efficient operation of the device .

Biochemical Pathways

It is known that this compound is used in oled series, such as thiophene series, fluorene series, boronic acid series, and so on .

Pharmacokinetics

It is known that the compound has a boiling point of 6856±370 °C (Predicted) and a density of 123±01 g/cm3 (Predicted) .

Result of Action

The molecular and cellular effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl’s action primarily involve the facilitation of charge carrier movement in organic EL elements, leading to efficient operation of the device .

Action Environment

The action, efficacy, and stability of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . .

Safety and Hazards

Orientations Futures

The future directions of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are likely to be influenced by advancements in the field of organic electroluminescent materials and OLED technology. As an intermediate in the synthesis of these materials, its demand may increase with the growing popularity and development of OLED displays .

Propriétés

IUPAC Name |

3-(9H-carbazol-3-yl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)26-19-21(15-17-30(26)32)20-14-16-28-25(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTLHQFSIDFAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC=CC=C72 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)

![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)

![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)